4-甲基-3-(3-硝基苯基)-4H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

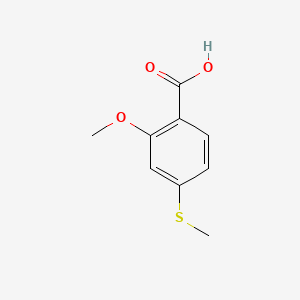

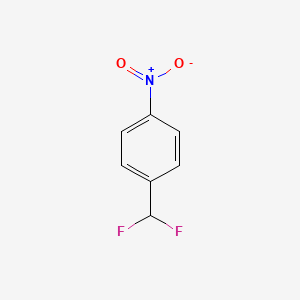

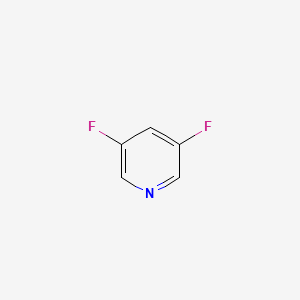

The compound "4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole" is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a nitrophenyl group in the compound suggests that it may exhibit unique electronic and structural characteristics that could influence its reactivity and interaction with other molecules .

Synthesis Analysis

The synthesis of triazole derivatives often involves strategies such as click chemistry, which is a convenient method for attaching various substituents to the triazole ring. For instance, pyridyltriazole ligands with different phenyl arms, including a nitrophenyl moiety, have been synthesized using this approach . Additionally, a series of 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives have been synthesized, indicating that the substitution pattern on the benzyl group can significantly affect the bioactivity of these compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives is influenced by the substituents attached to the triazole ring. For example, the crystal structure of a related compound, 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, shows that the triazole ring and the nitro group form specific dihedral angles with the phenyl ring, which can affect the overall geometry of the molecule. This structural arrangement can lead to the formation of hydrogen bonds and π-π stacking interactions, contributing to the stability of the crystal structure .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can vary depending on the nature of the substituents. For instance, reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents have been studied, revealing that different isomeric alkylation products can be formed, which suggests that the position of the nitro group and other substituents can influence the outcome of such reactions . Moreover, the presence of a nitro group can quench luminescence in certain complexes due to a high probability of non-radiative deactivation, indicating that the electronic properties of the substituents are crucial in determining the chemical behavior of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole derivatives can be deduced from related compounds. For example, the presence of a nitro group can affect the electronic properties and photophysical behavior of the molecule . The tautomerism of 1,2,4-triazoles has been studied using NMR and UV spectra, which can provide insights into the predominant tautomeric forms and the influence of electron-releasing or electron-withdrawing substituents . Additionally, the purity and quantification of triazole derivatives can be analyzed using HPLC methods, which are essential for assessing the quality of synthesized compounds .

科学研究应用

三唑衍生物概述

三唑衍生物,包括4-甲基-3-(3-硝基苯基)-4H-1,2,4-三唑,在科学研究中备受关注,因为它们具有广泛的生物活性。这些化合物以含有三个氮原子的五元杂环结构为特征,在制药、农业和材料科学等领域展现出重要潜力。对三唑的兴趣源于其在结构变化方面的多样性和合成的便利性,使得可以探索众多潜在应用。

制药应用

在制药领域,三唑衍生物已被研究用于其抗微生物、抗真菌、抗氧化、抗炎、抗病毒活性以及对几种被忽视疾病的潜在作用。它们的应用延伸到开发针对各种疾病的新药物,突显了它们在药物化学中的重要性。例如,三唑已被研究用于其对细菌和真菌病原体、癌细胞的有效性,以及作为治疗人体各种疾病的潜在药物(Ferreira et al., 2013; Nasri et al., 2021)。

农业应用

在农业中,三唑衍生物被用于开发植物保护产品,如杀菌剂和杀虫剂。它们在提高作物产量和保护植物免受各种害虫和疾病的作用凸显了它们在确保食品安全和农业可持续性方面的重要性。

材料科学应用

三唑还在材料科学中找到应用,特别是在开发金属和合金的缓蚀剂方面。它们形成稳定且无毒化合物的能力使其适用于保护工业材料免受腐蚀,从而延长其使用寿命并降低维护成本。此外,三唑衍生物被研究用于其在创造耐热聚合物和电化学稳定材料方面的潜力,为需要具有高耐久性和抗极端条件的材料的领域带来了希望的进展(Hrimla et al., 2021)。

作用机制

Target of Action

The primary targets of 4-Methyl-3-(3-Nitrophenyl)-4H-1,2,4-Triazole are nucleophiles such as hydroxyl groups and amines . These groups are common in many biological molecules, making them a broad target for this compound.

Mode of Action

The compound interacts with its targets through a nucleophilic substitution pathway . In this process, the hydroxyl group of 4-Methyl-3-(3-Nitrophenyl)-4H-1,2,4-Triazole is replaced by the isocyanate group of HNCO . This reaction typically yields 4-Methyl-3-(3-Nitrophenyl)-4H-1,2,4-Triazole and an alcohol byproduct .

属性

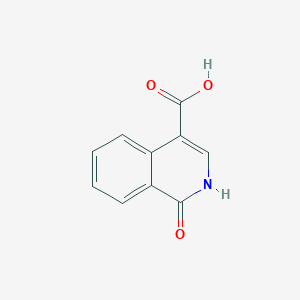

IUPAC Name |

4-methyl-3-(3-nitrophenyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-12-6-10-11-9(12)7-3-2-4-8(5-7)13(14)15/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWWRCQULISQCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)